3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione
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Overview
Description
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2H-1-benzopyran-2,4(3H)-dione with 1-hydroxy-2,2-diphenylethylene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a dihydro compound.
Scientific Research Applications
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure and known for their anticoagulant properties.
Flavonoids: Share a benzopyran core and are known for their antioxidant activities.
Chalcones: Structurally related and studied for their anti-inflammatory and anticancer properties.
Uniqueness
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.
Properties
CAS No. |
61487-00-1 |
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Molecular Formula |
C23H16O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(1-hydroxy-2,2-diphenylethenyl)chromene-2,4-dione |
InChI |
InChI=1S/C23H16O4/c24-21-17-13-7-8-14-18(17)27-23(26)20(21)22(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20,25H |
InChI Key |
UKCFWRIHAQJIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2C(=O)C3=CC=CC=C3OC2=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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